Ethanediamide, N-methyl-N'-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-
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Overview
Description
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amide and sulfonyl functional groups, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl ethanediamide with 4-(((methylamino)oxoacetyl)amino)phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(4-((methylamino)phenyl)sulfonyl)amine
- N-methyl-4-((methylamino)sulfonyl)benzamide
- N-(4-((cyclohexyl(methyl)amino)sulfonyl)phenyl)acetamide
Uniqueness
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is unique due to its combination of amide and sulfonyl functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired .
Properties
CAS No. |
81717-25-1 |
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Molecular Formula |
C12H14N4O6S |
Molecular Weight |
342.33 g/mol |
IUPAC Name |
N-methyl-N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C12H14N4O6S/c1-13-9(17)11(19)15-7-3-5-8(6-4-7)23(21,22)16-12(20)10(18)14-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
VQBNAQZYMBGKCN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origin of Product |
United States |
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